molecular formula C6H7NO2 B1359124 1-Cyanocyclobutanecarboxylic acid CAS No. 30491-91-9

1-Cyanocyclobutanecarboxylic acid

Cat. No.: B1359124
CAS No.: 30491-91-9
M. Wt: 125.13 g/mol
InChI Key: UMPNPEAXNWBDME-UHFFFAOYSA-N
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Description

1-Cyanocyclobutanecarboxylic acid is an organic compound with the molecular formula C₆H₇NO₂. It features a cyclobutane ring with a carboxylic acid group and a cyano group attached to it.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyanocyclobutanecarboxylic acid can be synthesized through several methodsThe reaction conditions typically involve the use of a base to facilitate the cyclization process and subsequent functional group transformations .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalysts and reaction conditions to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions: 1-Cyanocyclobutanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines .

Scientific Research Applications

1-Cyanocyclobutanecarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-cyanocyclobutanecarboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyano and carboxyl groups play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or industrial processes .

Comparison with Similar Compounds

Uniqueness: 1-Cyanocyclobutanecarboxylic acid is unique due to the presence of both the cyano and carboxyl groups on the cyclobutane ring. This combination imparts specific chemical reactivity and potential for diverse applications that are not observed in similar compounds .

Properties

IUPAC Name

1-cyanocyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c7-4-6(5(8)9)2-1-3-6/h1-3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMPNPEAXNWBDME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00615759
Record name 1-Cyanocyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00615759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30491-91-9
Record name 1-Cyanocyclobutanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30491-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyanocyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00615759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-cyanocyclobutane-1-carboxylic acid
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Synthesis routes and methods

Procedure details

20 g (0.131 mol) of 1-cyano-1-cyclobutanecarboxylic acid ethyl ester are dissolved in 60 ml of methanol and saponified with 40 ml of 4 N NaOH for about 12 hours at 23° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two

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